molecular formula C22H19N3O6 B11441819 6-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

6-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

Cat. No.: B11441819
M. Wt: 421.4 g/mol
InChI Key: IXRJRHLXYDDGGR-UHFFFAOYSA-N
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Description

“6-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid” is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, such as hydroxyl, methoxy, and carboxylic acid, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional group modifications: Introduction of hydroxyl, methoxy, and carboxylic acid groups through various organic reactions such as methylation, hydroxylation, and carboxylation.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“6-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carboxylic acid to alcohol.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield quinones.
  • Reduction may yield alcohols.
  • Substitution may yield halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of “6-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid” involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
  • 6-(4-Hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

Uniqueness

The unique combination of functional groups in “6-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid” contributes to its distinct chemical properties and potential applications. The presence of both hydroxyl and methoxy groups on the phenyl rings, along with the pyrazolopyridine core, makes it a versatile compound for various chemical transformations and biological interactions.

Properties

Molecular Formula

C22H19N3O6

Molecular Weight

421.4 g/mol

IUPAC Name

6-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C22H19N3O6/c1-29-13-6-4-11(5-7-13)19-18-14(22(27)28)10-15(23-21(18)25-24-19)12-8-16(30-2)20(26)17(9-12)31-3/h4-10,26H,1-3H3,(H,27,28)(H,23,24,25)

InChI Key

IXRJRHLXYDDGGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=CC(=NC3=NN2)C4=CC(=C(C(=C4)OC)O)OC)C(=O)O

Origin of Product

United States

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